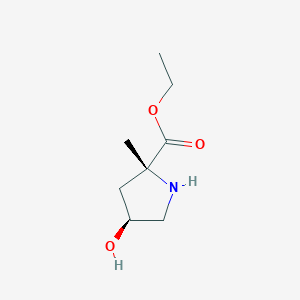
(2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate: is a synthetic derivative of D-Proline, an isomer of the naturally occurring amino acid L-Proline. This compound is characterized by the presence of a hydroxyl group at the 4th position and a methyl group at the 2nd position, with an ethyl ester functional group. The molecular formula is C8H15NO3, and it has a molecular weight of 173.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate typically involves the esterification of D-Proline derivatives. One common method is the reaction of D-Proline with ethanol in the presence of an acid catalyst to form the ethyl ester. The hydroxyl and methyl groups are introduced through subsequent reactions involving selective hydroxylation and methylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) or base catalysts like sodium hydroxide (NaOH) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of chiral ligands for asymmetric synthesis .
Biology:
- Studied for its role in protein synthesis and structure.
- Investigated for its potential in modulating enzyme activity and protein interactions .
Medicine:
- Explored for its therapeutic potential in treating conditions related to collagen synthesis and repair.
- Investigated for its role in drug delivery systems due to its ester functional group .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Employed in the synthesis of specialty polymers and materials .
Mecanismo De Acción
The mechanism of action of (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester functional groups play a crucial role in its binding affinity and specificity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, influencing various biochemical pathways .
Comparación Con Compuestos Similares
L-Proline: A naturally occurring amino acid with similar structural features but different stereochemistry.
D-Proline, 4-hydroxy-, methyl ester hydrochloride: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness:
- The presence of the ethyl ester functional group in (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate provides unique chemical properties, such as increased lipophilicity and altered reactivity.
- The specific stereochemistry of the compound influences its biological activity and interactions with molecular targets .
Propiedades
Número CAS |
142824-25-7 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-7(11)8(2)4-6(10)5-9-8/h6,9-10H,3-5H2,1-2H3/t6-,8+/m0/s1 |
Clave InChI |
QPRZIQFJSBJYIU-POYBYMJQSA-N |
SMILES |
CCOC(=O)C1(CC(CN1)O)C |
SMILES isomérico |
CCOC(=O)[C@]1(C[C@@H](CN1)O)C |
SMILES canónico |
CCOC(=O)C1(CC(CN1)O)C |
Sinónimos |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















